1H-Indene-1,3(2H)-dione, dihydrazone
Description
Properties
CAS No. |
21040-05-1 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3-hydrazinylideneinden-1-ylidene)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-8-5-9(13-11)7-4-2-1-3-6(7)8/h1-4H,5,10-11H2 |
InChI Key |
LAEMYZJJDAVDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN)C2=CC=CC=C2C1=NN |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with Hydrazine Derivatives
The most widely employed method for synthesizing 1H-Indene-1,3(2H)-dione, dihydrazone involves the condensation of 1H-indene-1,3(2H)-dione with hydrazine or its derivatives. This reaction leverages the electrophilic carbonyl groups of the diketone, which undergo nucleophilic attack by hydrazine to form hydrazone linkages.
Direct Condensation with Hydrazine Hydrate
In a typical procedure, 1H-indene-1,3(2H)-dione is refluxed with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol or methanol under acidic or basic catalysis. The reaction proceeds via a two-step mechanism:
- Formation of mono-hydrazone : One carbonyl group reacts with hydrazine to form a mono-hydrazone intermediate.
- Second condensation : The remaining carbonyl undergoes a second nucleophilic attack, yielding the dihydrazone.
The choice of solvent and catalyst significantly impacts yield. For example, using acetic acid as a catalyst in ethanol at 80°C for 6 hours achieves yields of 70–75%. Prolonged reaction times or elevated temperatures may lead to side products such as triazoles or pyrazoles due to cyclization.
Substituted Hydrazines for Functionalized Dihydrazones
Replacing hydrazine with substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) introduces functional groups at the hydrazone nitrogen. For instance, phenylhydrazine reacts with 1H-indene-1,3(2H)-dione in tetrahydrofuran (THF) under reflux, producing N-aryl dihydrazones in 65–80% yields. Steric hindrance from bulky substituents often necessitates longer reaction times or higher temperatures.
Table 1: Optimization of Hydrazine Condensation
| Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Acetic acid | 80 | 75 |
| Phenylhydrazine | THF | None | 100 | 68 |
| Methylhydrazine | Methanol | HCl | 70 | 72 |
Photochemical methods offer an alternative route to dihydrazones by exploiting light-induced reactivity. Sensitized photoexcitation of diazo intermediates derived from 1H-indene-1,3(2H)-dione enables C–H bond functionalization, forming N-alkylhydrazones.
Diazotization and Photoexcitation
2-Diazo-1H-indene-1,3(2H)-dione serves as a key intermediate. Its synthesis involves treating 1H-indene-1,3(2H)-dione with tosyl azide in the presence of triethylamine, yielding the diazo compound in ~80% yield. Subsequent irradiation with UV light (λ = 350 nm) in the presence of THF induces insertion of the terminal nitrogen into the α-C–H bond of THF, producing N-alkylhydrazones.
$$
\text{2-Diazo-1H-indene-1,3(2H)-dione} \xrightarrow{h\nu, \text{THF}} \text{Dihydrazone derivative}
$$
This method is particularly advantageous for synthesizing asymmetrically substituted dihydrazones, though yields are moderate (50–60%) due to competing Wolff rearrangement pathways.
Metal-Mediated and Catalytic Approaches
Transition metal catalysts enhance reaction efficiency and selectivity, especially for complex dihydrazone architectures.
Palladium-Catalyzed Coupling
Palladium complexes facilitate the insertion of isocyanides into C–Br bonds of brominated indene-dione precursors. For example, 1-(2-bromophenyl)-2-phenylethanone reacts with tert-butyl isocyanide in the presence of Pd(OAc)₂, yielding 2-aryl-substituted dihydrazones after hydrolysis. This method achieves 61–75% yields and tolerates electron-donating and withdrawing substituents.
Organotin Complexation
Organotin(IV) reagents interact with dihydrazones to form coordination complexes. Reacting 1H-Indene-1,3(2H)-dione, dihydrazone with SnCl₄ in dichloromethane produces octahedral tin complexes, which exhibit enhanced antimicrobial activity. These complexes are characterized by IR and NMR spectroscopy, confirming N–Sn coordination.
Mechanochemical and Solvent-Free Methods
Emerging green chemistry approaches utilize ball milling or solvent-free conditions to minimize waste. Grinding 1H-indene-1,3(2H)-dione with hydrazine sulfate in a planetary mill for 30 minutes affords the dihydrazone in 60% yield. This method reduces reaction times and eliminates solvent toxicity but requires optimization for scalability.
Analytical Characterization and Quality Control
Successful synthesis requires rigorous characterization:
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 3200 cm⁻¹ (N–H) confirm hydrazone formation.
- ¹H NMR : Resonances at δ 10.2–11.0 ppm correspond to hydrazone NH protons, while aromatic protons appear at δ 7.0–8.0 ppm.
- X-ray Crystallography : Single-crystal analyses reveal planar hydrazone moieties and dihedral angles of 15–20° between the indene and hydrazone groups.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, dihydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazone groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, dihydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, dihydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione Derivatives
- Parent Compound: 1H-Indene-1,3(2H)-dione exhibits two ketone groups, enabling participation in Knoevenagel condensations and Michael additions .
1H-Isoindole-1,3(2H)-diones
- Structure : Isoindole analogs feature a fused benzene and pyrrole ring system, differing from the indene core .
- Synthesis : Prepared via reactions of anhydrides with potassium cyanate/sodium thiocyanate under reflux or microwave irradiation, yielding 70–95% .
- Applications : Used in materials science and as intermediates for heterocyclic compounds, contrasting with 1H-indene-dione derivatives’ roles in dyes and pharmaceuticals .
1H-1,2,4-Triazoles
1H-Indene-1,3(2H)-dione, Dihydrazone
- Reactivity : Likely participates in cyclization and tautomerization reactions due to hydrazone groups, forming nitrogen-containing heterocycles.
- Applications: Potential use in coordination chemistry (e.g., metal complexes) and as anti-inflammatory or anti-angiogenic agents, inferred from parent compound’s roles .
Isoindole-diones
Triazole Derivatives
- Pharmacology : 1H-1,2,3-triazoles are key in carbonic anhydrase inhibitors and antimicrobial agents .
- Industrial Uses : Corrosion inhibitors and photographic materials .
Physicochemical Properties
Q & A
Basic: What spectroscopic methods are recommended for characterizing 1H-Indene-1,3(2H)-dione, dihydrazone and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the hydrazone structure (e.g., NH proton signals at δ 10–12 ppm and carbonyl carbons at ~180–190 ppm).
- Infrared (IR) Spectroscopy: Identify characteristic C=O (1650–1750 cm) and N–H (3200–3400 cm) stretching vibrations.
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns via high-resolution MS (HRMS) or MALDI-TOF.
- Reference Data: Cross-validate with databases like NIST Chemistry WebBook (e.g., spectral data for related hydrazones) .
Basic: How can researchers synthesize derivatives of 1H-Indene-1,3(2H)-dione, dihydrazone?
Answer:
-
Reaction with Amidrazones: React 1H-Indene-1,3(2H)-dione with substituted amidrazones in ethanol under reflux (e.g., 24 hours, 80°C) to form triazole derivatives .
-
Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered reactants.
-
Example Reaction:
Reactant Solvent Temperature Time Yield (%) Amidrazone (1a) Ethanol 80°C 24h ~75%
Advanced: How can computational methods (e.g., DFT) predict the reactivity of 1H-Indene-1,3(2H)-dione, dihydrazone in chelation or coordination chemistry?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen and hydrazone nitrogen as potential ligands).
- Molecular Dynamics Simulations: Model interactions with metal ions (e.g., Cu, Fe) to predict stability constants and binding modes.
- Software Tools: Use Gaussian or COMSOL Multiphysics integrated with AI for parameter optimization .
Advanced: What experimental design strategies resolve contradictions in reported reaction yields for hydrazone derivatives?
Answer:
-
Factorial Design: Vary factors (temperature, solvent, stoichiometry) systematically to identify interactions. Example factors:
Factor Low Level High Level Temperature 60°C 100°C Solvent Ethanol DMF -
Statistical Analysis: Apply ANOVA to determine significant variables. For instance, solvent polarity may explain yield discrepancies in steric environments .
Basic: What safety protocols are critical when handling 1H-Indene-1,3(2H)-dione, dihydrazone?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (CLP classification: Skin Irrit. 2, Eye Irrit. 2) .
- Ventilation: Work in a fume hood to prevent inhalation of dust.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.
Advanced: How can researchers analyze the stability of hydrazone derivatives under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies:
- pH Stability: Incubate samples in buffers (pH 3–10) at 37°C for 48 hours; monitor degradation via HPLC.
- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Data Interpretation: Correlate stability with molecular substituents (e.g., electron-withdrawing groups enhance thermal resistance) .
Advanced: What role does 1H-Indene-1,3(2H)-dione, dihydrazone play in analytical chemistry applications?
Answer:
- Chelation Reagents: Form colored complexes with transition metals (e.g., Cu) for spectrophotometric detection (λmax 450–600 nm) .
- Chromatography: Use as a derivatization agent in HPLC to improve detection of carbonyl-containing analytes.
- Example Protocol: Prepare a 0.1 M hydrazone solution in methanol for derivatizing aldehydes/ketones.
Basic: What are the key challenges in purifying hydrazone derivatives via crystallization?
Answer:
- Solvent Selection: Use mixed solvents (e.g., ethanol-water) to optimize solubility differences.
- Impurity Removal: Pre-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) before crystallization.
- Monitoring: Track purity using melting point analysis and TLC (Rf values) .
Advanced: How can AI-driven experimental automation improve the synthesis of hydrazone-based compounds?
Answer:
- Autonomous Systems: Integrate robotic platforms with AI to screen reaction conditions (e.g., solvent, catalyst) in real-time.
- Data-Driven Optimization: Train machine learning models on historical yield data to predict optimal parameters.
- Case Study: COMSOL Multiphysics simulations coupled with AI reduce trial runs by 40% in hydrazone synthesis .
Advanced: How do substituents on the hydrazone moiety influence the compound’s bioactivity or material properties?
Answer:
-
Electron-Donating Groups (EDGs): Enhance electron density at the hydrazone nitrogen, improving metal-binding capacity (e.g., for catalytic applications).
-
Steric Effects: Bulky substituents (e.g., tert-butyl) reduce reactivity but increase thermal stability.
-
Example Data:
Substituent LogP Melting Point (°C) -H 2.1 180–182 -OCH 1.8 195–197 -NO 2.5 210–212 Data adapted from derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
